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molecular formula C5H11NO B044366 4-Methylmorpholine CAS No. 109-02-4

4-Methylmorpholine

Cat. No. B044366
M. Wt: 101.15 g/mol
InChI Key: SJRJJKPEHAURKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063065B2

Procedure details

reacting (V) with an activating agent such as propylphosphonic anhydride or CDI (N,N-carbonyldiimidazole), (preferably propylphosphonic anhydride), and an amine of the formula (VI) in the presence of an amine base such as N-methylmorpholine, triethylamine, or diisopropylethylamine, in a suitable polar aprotic solvent such as DMF, or NMP, DMAC, DMPU to provide (I), and subsequently isolating (I),
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( V )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
propylphosphonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][P:4](=[O:6])=[O:5].[CH:7]1N=CN([C:12]([N:14]2[CH:18]=N[CH:16]=[CH:15]2)=O)C=1.C([N:21]([CH2:24][CH3:25])[CH2:22][CH3:23])C.CN([CH:29]=[O:30])C>CN1C(=O)N(C)CCC1.CC(N(C)C)=O.CN1C(=O)CCC1>[CH3:1][CH2:2][CH2:3][P:4](=[O:6])=[O:5].[CH3:12][N:14]1[CH2:18][CH2:29][O:30][CH2:16][CH2:15]1.[CH:2]([N:21]([CH:22]([CH3:23])[CH3:7])[CH2:24][CH3:25])([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1CCCN(C1=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)N(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
( V )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
propylphosphonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCP(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCCP(=O)=O
Name
Type
product
Smiles
CN1CCOCC1
Name
Type
product
Smiles
C(C)(C)N(CC)C(C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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